1,2-Dibromocyclohexane

Catalog No.
S578080
CAS No.
5401-62-7
M.F
C6H10Br2
M. Wt
241.95 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibromocyclohexane

CAS Number

5401-62-7

Product Name

1,2-Dibromocyclohexane

IUPAC Name

1,2-dibromocyclohexane

Molecular Formula

C6H10Br2

Molecular Weight

241.95 g/mol

InChI

InChI=1S/C6H10Br2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2

InChI Key

CZNHKZKWKJNOTE-UHFFFAOYSA-N

SMILES

C1CCC(C(C1)Br)Br

Synonyms

1,2-dibromocyclohexane, 1,2-trans-dibromocyclohexane

Canonical SMILES

C1CCC(C(C1)Br)Br

Organic Synthesis Precursor

  • Reagent for further functionalization

    Due to the presence of two bromine atoms, 1,2-dibromocyclohexane serves as a valuable building block for synthesizing various cyclohexane derivatives. The bromine atoms can be readily substituted with other functional groups through reactions like nucleophilic substitution. This allows researchers to create complex organic molecules with specific properties ().

  • Synthesis of Pharmaceuticals and Agrochemicals

    1,2-Dibromocyclohexane is a versatile intermediate used in the production of various pharmaceuticals and agrochemicals. By strategically replacing the bromine atoms, researchers can introduce functionalities crucial for the biological activity of these compounds ().

1,2-Dibromocyclohexane is a cyclic organic compound characterized by the presence of two bromine atoms attached to adjacent carbon atoms in a cyclohexane ring. Its molecular formula is C6H10Br2\text{C}_6\text{H}_{10}\text{Br}_2, and it has a molar mass of approximately 241.95 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with trans-1,2-dibromocyclohexane being the more stable configuration due to less steric hindrance between the bulky bromine atoms. It appears as a clear, slightly yellow liquid with a density of about 1.78 g/cm³ and a boiling point of approximately 145 °C at 100 mmHg .

There is no known specific mechanism of action for 1,2-Dibromocyclohexane itself as it primarily functions as a precursor in pharmaceutical synthesis. Its mechanism of action would depend on the final drug molecule it helps create.

1,2-Dibromocyclohexane is likely to exhibit similar hazards as other halogenated organic compounds.

  • Safety Concerns:
    • May be irritating to the skin, eyes, and respiratory system upon contact or inhalation [].
    • Potential health effects upon long-term exposure are unknown and require further investigation.
  • Hazards:
    • Flammable liquid [].
    • Incompatible with strong oxidizing agents [].
, primarily involving elimination and substitution processes:

  • Elimination Reactions: When treated with strong bases such as alcoholic potassium hydroxide, 1,2-dibromocyclohexane can undergo an elimination reaction (E2 mechanism) to form alkenes. For example, heating it with two equivalents of alcoholic potassium hydroxide yields 1,3-hexadiene as the major product due to the formation of double bonds between adjacent carbon atoms .
  • Halogenation: The compound can also serve as an intermediate in halogenation reactions, where it can react further with other halogens to form polyhalogenated derivatives .

1,2-Dibromocyclohexane can be synthesized through several methods:

  • Bromination of Cyclohexene: The most common method involves the addition of bromine to cyclohexene in a solvent such as chloroform or carbon tetrachloride. This reaction typically proceeds via an electrophilic addition mechanism to yield the dibrominated product .
  • Direct Bromination: Cyclohexane can be reacted directly with bromine gas under controlled conditions (light or heat) to facilitate the formation of dibrominated products .

1,2-Dibromocyclohexane finds applications in various fields:

  • Organic Synthesis: It serves as an important intermediate in organic synthesis, particularly in the preparation of more complex organic molecules.
  • Research: The compound is used in laboratory settings for studying reaction mechanisms and properties of halogenated hydrocarbons.

Several compounds share structural similarities with 1,2-dibromocyclohexane. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaNotable Features
1-BromocyclohexaneC6H11BrContains one bromine atom; less reactive than dibrominated forms.
1,3-DibromocyclohexaneC6H10Br2Bromines on non-adjacent carbons; different reactivity profile.
trans-1,3-DibromocyclohexaneC6H10Br2Similar structure but different stereochemistry; can lead to different products upon reaction.
cis-1,2-DibromocyclohexaneC6H10Br2Isomeric form with higher steric strain compared to trans.

The unique aspect of 1,2-dibromocyclohexane lies in its ability to undergo specific elimination reactions that yield conjugated dienes, which are often more stable than their non-conjugated counterparts .

XLogP3

3.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

5401-62-7

General Manufacturing Information

Cyclohexane, 1,2-dibromo-: ACTIVE

Dates

Modify: 2023-08-15

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